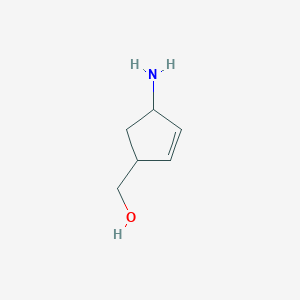

(4-Aminocyclopent-2-en-1-yl)methanol

Description

Significance of Aminocyclopentenol Scaffolds in Synthetic Chemistry

The inherent functionality of aminocyclopentenols, featuring an alkene, an alcohol, and an amine, provides multiple reaction sites for chemical elaboration. This trifunctional nature allows for a diverse range of chemical transformations, making them valuable precursors in the synthesis of natural products and their analogues. The cyclopentene (B43876) ring itself, being a common motif in bioactive compounds, further enhances the significance of these scaffolds. tandfonline.com Synthetic strategies targeting these scaffolds often focus on controlling the relative stereochemistry of the substituents, which is crucial for their ultimate application in medicinal chemistry.

Role of (4-Aminocyclopent-2-en-1-yl)methanol as a Chiral Building Block

The primary significance of this compound lies in its role as a key chiral building block for the synthesis of carbocyclic nucleosides, a class of compounds with potent antiviral activity. researchgate.netnih.gov Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group, conferring greater metabolic stability. nih.govresearchgate.net

The most prominent application of this chiral building block is in the industrial synthesis of Abacavir, a powerful nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. ijcpa.in The specific enantiomer, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is the crucial precursor for Abacavir. ijcpa.in The stereochemistry of this building block is critical for the biological activity of the final drug molecule. The undesired (1R,4S) enantiomer is considered an impurity and must be separated or synthesized selectively. ijcpa.in

The strategic importance of this compound is underscored by the numerous synthetic routes developed to access its enantiomerically pure forms.

| Enantiomer | CAS Number | Significance |

| (1S,4R)-4-Amino-2-cyclopentene-1-methanol | 136470-78-5 | Key precursor for the antiviral drug Abacavir. |

| (1R,4S)-4-Amino-2-cyclopentene-1-methanol | 136522-30-0 | The undesired enantiomer in Abacavir synthesis. ijcpa.inpharmaffiliates.com |

| (±)-cis-4-Amino-2-cyclopentene-1-methanol | 229177-39-3 | Racemic mixture, often the starting point for resolution. researchgate.netgoogle.com |

Overview of Research Trajectories for the Chemical Compound

Research surrounding this compound has largely been driven by the demand for efficient and stereoselective syntheses of this key intermediate for Abacavir. The evolution of synthetic strategies reflects a continuous effort to improve yield, enantioselectivity, and process scalability.

Early synthetic approaches often involved the resolution of a racemic mixture of cis-4-amino-2-cyclopentene-1-methanol. One established method for this resolution is the use of dibenzoyl-D-tartaric acid to form diastereomeric salts that can be separated by fractional crystallization.

Subsequent research focused on the development of asymmetric syntheses to directly obtain the desired (1S,4R)-enantiomer, thus avoiding the inefficient resolution step. One of the most notable starting materials for these syntheses is the bicyclic lactam known as Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). ijcpa.in The enzymatic resolution of racemic Vince Lactam provides access to the enantiomerically pure lactam, which can then be converted to (1S,4R)-4-amino-2-cyclopentene-1-methanol through a series of chemical transformations including protection, reduction, and deprotection. ijcpa.in

Another significant research trajectory involves the use of readily available starting materials like cyclopentadiene (B3395910). researchgate.netnih.gov These routes often employ key reactions such as hetero-Diels-Alder reactions and aza-Claisen rearrangements to construct the aminocyclopentenol core. researchgate.netnih.gov

The development of robust analytical methods has also been a crucial aspect of the research. Chiral High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the separation and quantification of the enantiomers of this compound, ensuring the quality control of the final active pharmaceutical ingredient. ijcpa.in

A summary of key synthetic precursors and methods is presented below:

| Starting Material | Key Synthetic Strategy | Outcome |

| Racemic (±)-cis-4-amino-2-cyclopentene-1-methanol | Resolution with dibenzoyl-D-tartaric acid | Separation of (1S,4R) and (1R,4S) enantiomers |

| Racemic Vince Lactam | Enzymatic resolution followed by chemical transformation | Enantioselective synthesis of (1S,4R)-4-amino-2-cyclopentene-1-methanol ijcpa.in |

| Cyclopentadiene | Hetero-Diels-Alder reaction and aza-Claisen rearrangement | Facile synthesis of racemic cis-4-amino-2-cyclopentene-1-methanol researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

(4-aminocyclopent-2-en-1-yl)methanol |

InChI |

InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2 |

InChI Key |

UXKZFJDNFBNQHE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CC1N)CO |

Origin of Product |

United States |

Stereochemical Considerations and Isomeric Forms of 4 Aminocyclopent 2 En 1 Yl Methanol

Elucidation of Key Stereoisomers: (1S,4R), (1R,4S), and Related Forms

(4-Aminocyclopent-2-en-1-yl)methanol possesses two chiral centers at the C1 and C4 positions of the cyclopentene (B43876) ring. This gives rise to four possible stereoisomers: (1S,4R), (1R,4S), (1S,4S), and (1R,4R). The most significant of these are the enantiomeric pair with a cis relationship between the amino and hydroxymethyl groups: (1S,4R) and (1R,4S).

The (1S,4R) isomer is a crucial chemical building block, primarily recognized as a key raw material in the manufacturing of Abacavir Sulphate, an active pharmaceutical ingredient used for HIV treatment. ijcpa.in In this context, the (1R,4S) isomer is considered an undesired enantiomer, and its presence is treated as an impurity. ijcpa.in The synthesis of the desired (1S,4R) isomer often begins with a racemic precursor, such as Vince Lactam, which is then resolved into its constituent enantiomers. ijcpa.in The undesired (+) Lactam can be processed through several steps, including protection with Di-tert-butyl dicarbonate (B1257347), reduction with Sodium Borohydride (B1222165), and subsequent hydrolysis, to yield the (1R,4S) isomer, often as its hydrochloride salt. ijcpa.in

In addition to the primary enantiomeric pair, other diastereomers such as the trans isomer (1R,4R)-4-Aminocyclopent-2-en-1-yl]methanol have also been identified and characterized. clearsynth.com Each stereoisomer has a unique Chemical Abstracts Service (CAS) number for unambiguous identification. clearsynth.comnih.govchemspider.compharmaffiliates.compharmaffiliates.com

| Stereoisomer | Synonyms | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol | (1S,4R)-(-)-4-Amino-2-cyclopentene-1-methanol; (1S-cis)-4-Amino-2-cyclopentene-1-methanol chemspider.com | 136522-35-5 chemspider.com | C6H11NO | 113.16 chemspider.com |

| ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride | (1S-cis)-4-Amino-2-cyclopentene-1-methanol Hydrochloride pharmaffiliates.com | 168960-19-8 nih.govpharmaffiliates.com | C6H12ClNO | 149.62 pharmacompass.com |

| ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol | (1R,4S)-(+)-4-Amino-2-cyclopentene-1-methanol | 136522-30-0 pharmaffiliates.com | C6H11NO | 113.16 pharmaffiliates.com |

| ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride | - | 287717-44-6 nih.gov | C6H12ClNO | 149.62 nih.gov |

| ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol | - | 1233918-37-0 clearsynth.com | C6H11NO | 113.16 clearsynth.com |

Impact of Stereochemistry on Synthetic Utility and Reactivity

The absolute configuration of this compound is paramount to its synthetic utility. The biological activity of many pharmaceutical compounds is dependent on a specific three-dimensional structure, and therefore, the stereochemistry of their precursors must be strictly controlled.

The most prominent example of this is the synthesis of the antiviral drug Abacavir. For Abacavir to be effective in the treatment of HIV, it must possess the (1S, 4R) absolute configuration on its cyclopentene ring. ijcpa.in Consequently, only the (1S,4R)-enantiomer of this compound is useful as the starting material for this synthesis. ijcpa.in The presence of its enantiomer, (1R,4S)-4-aminocyclopent-2-en-1-yl)methanol, leads to the formation of the incorrect and therapeutically inactive (1R,4S) isomer of Abacavir. ijcpa.in Therefore, this isomer is considered a critical impurity that must be removed. ijcpa.in

Beyond its role in Abacavir synthesis, the compound serves as a key intermediate for a variety of carbocyclic nucleosides, which are analogues of nucleosides where a cyclopentane (B165970) or cyclopentene ring replaces the furanose sugar moiety. nih.gov The constrained cyclic structure of these analogues can confer unique biological properties. The relative orientation (cis or trans) of the amino and hydroxymethyl groups also influences reactivity. For instance, harsh chemical conditions during synthesis can lead to cis-trans isomerization, altering the stereochemical integrity of the molecule. google.com

Chiral Purity and Enantiomeric Excess in Synthetic Applications

Given the stereospecific requirements for its use in pharmaceutical synthesis, achieving high chiral purity of this compound is essential. Chiral purity is often quantified by enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in greater amounts than the other. In pharmaceutical applications, an enantiomeric excess of greater than 99% is often required to minimize potential side effects and ensure therapeutic efficacy. nih.gov

To ensure this level of purity, robust analytical methods are necessary to separate and quantify the different stereoisomers. Enantioselective High-Performance Liquid Chromatography (HPLC) is a key technique used for this purpose. ijcpa.in Methods have been developed using chiral stationary phases, such as a Daicel Crownpack column, to achieve effective separation of the (1S,4R) and (1R,4S) enantiomers. ijcpa.in Such methods are validated according to International Conference on Harmonisation (ICH) guidelines to confirm their linearity, precision, accuracy, and sensitivity, including the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ). ijcpa.in For the separation of this compound enantiomers, a resolution factor greater than 2.0 has been reported, indicating a high degree of separation. ijcpa.in

The goal in synthetic chemistry is to produce the desired enantiomer in a form that is substantially free of its counterpart, often defined as containing less than 5% to 10% of the unwanted enantiomer. google.com The development of high-throughput assays to rapidly determine enantiomeric excess is an active area of research, facilitating the screening of asymmetric reactions and the optimization of chiral catalysts to produce compounds with the required high chiral purity. nih.gov

Advanced Synthetic Methodologies for 4 Aminocyclopent 2 En 1 Yl Methanol

Asymmetric Synthesis Approaches to Enantiopure (4-Aminocyclopent-2-en-1-yl)methanol

Asymmetric synthesis provides a direct route to enantiopure compounds, avoiding the need for resolving racemic mixtures. Two primary strategies, chiral catalyst-mediated transformations and chiral auxiliary-based syntheses, have been effectively employed.

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts is a powerful approach for establishing stereocenters with high enantioselectivity. chiralpedia.com Chiral primary amine-based organocatalysts, derived from natural sources like amino acids and Cinchona alkaloids, have emerged as versatile and effective catalysts in a wide range of asymmetric reactions. rsc.org These catalysts can activate substrates through the formation of chiral intermediates, guiding the stereochemical outcome of the reaction.

One notable strategy involves the enantioselective rearrangement of 4-amino-substituted cyclopentene (B43876) oxides mediated by a chiral base. This approach has been shown to produce 4-aminocyclopent-2-en-1-ols with high enantiomeric excess (up to 90% ee). york.ac.uk The key to this transformation is the stereoselective preparation of the cis-4-amino-substituted cyclopentene oxide precursor, followed by a controlled rearrangement that establishes the desired stereochemistry at the alcohol-bearing carbon.

| Catalyst Type | Reaction | Enantiomeric Excess (ee) |

| Chiral Amine-Based Organocatalyst | Asymmetric Rearrangement | Up to 90% |

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org This strategy is known for its reliability and predictable outcomes. scielo.org.mx After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in the provided search results, the general principles of this methodology are well-established. For instance, oxazolidinones, popularized by David A. Evans, are widely used auxiliaries that can control the stereochemistry of various transformations, including alkylations and aldol (B89426) reactions. wikipedia.org Similarly, sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have gained popularity due to their effectiveness. scielo.org.mx

A general approach would involve attaching a suitable chiral auxiliary to a cyclopentene precursor. Subsequent functional group manipulations, guided by the stereodirecting influence of the auxiliary, would lead to the diastereoselective formation of the desired amino and alcohol functionalities. Final removal of the auxiliary would then yield the enantiopure this compound.

Chemoenzymatic Routes to this compound Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and sustainable synthetic pathways. mdpi.com Enzymes, as natural chiral catalysts, can perform highly stereoselective reactions under mild conditions. chiralpedia.com

One prominent chemoenzymatic strategy involves the kinetic resolution of a racemic precursor. For instance, the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one, a precursor to carbocyclic nucleosides, has been developed. google.com This enzymatic resolution can selectively process one enantiomer of the racemic starting material, leaving the other enantiomer enriched. The resulting enantiopure lactam can then be chemically converted to the target this compound.

Lipases are another class of enzymes frequently used in chemoenzymatic synthesis for their ability to catalyze enantioselective hydrolysis or acylation reactions. google.com These enzymes could be employed to resolve a racemic mixture of an esterified derivative of this compound, selectively hydrolyzing one enantiomer to the alcohol while leaving the other as the ester, allowing for their separation.

Resolution Techniques for Racemic Mixtures of this compound

Resolution is a common strategy for obtaining enantiopure compounds from a racemic mixture. This involves separating the enantiomers, often by converting them into diastereomers that have different physical properties.

Diastereomeric Salt Formation and Separation

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. nih.gov The racemic (±)-4-amino-2-cyclopentene-1-methanol can be treated with an optically active carboxylic acid, such as dibenzoyl-D-tartaric acid, to form a pair of diastereomeric salts. google.com

These diastereomeric salts possess different solubilities, allowing for their separation by fractional crystallization. nih.govgoogle.com Once a single diastereomer is isolated in pure form, the chiral acid can be removed by treatment with a base, liberating the enantiomerically pure this compound. The efficiency of this process can be highly dependent on the choice of resolving agent and the crystallization solvent. nih.govunchainedlabs.com

| Resolving Agent | Technique | Outcome |

| Optically Active Carboxylic Acid (e.g., dibenzoyl-D-tartaric acid) | Fractional Crystallization | Separation of diastereomeric salts based on solubility differences. google.com |

Chromatographic Enantioseparation Methodologies

Chromatographic techniques offer a powerful alternative for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a particularly effective method. ijcpa.in This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.

A reverse-phase enantioselective HPLC method has been developed for the separation of the (1R, 4S) and (1S, 4R) enantiomers of 4-Aminocyclopent-2-en-1-yl Methanol HCl. ijcpa.in This method employs a Daicel Crownpak CR(+) column, which is a crown ether-based CSP. ijcpa.in The separation is achieved using a mobile phase consisting of 50mM sodium perchlorate (B79767) with the pH adjusted to 2.0 with perchloric acid. ijcpa.in This method has been validated according to ICH guidelines and demonstrated a resolution of greater than 2.0 between the enantiomers. ijcpa.in

Table of Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | Daicel Crownpak CR(+) (15cm x 4.0mm, 5µ) ijcpa.in |

| Mobile Phase | 50mM Sodium Perchlorate, pH 2.0 with perchloric acid ijcpa.in |

| Flow Rate | 0.25 ml/min ijcpa.in |

| Column Temperature | 10°C ijcpa.in |

| Detection Wavelength | 200 nm ijcpa.in |

Chemical Transformations and Derivatization Strategies of 4 Aminocyclopent 2 En 1 Yl Methanol

Reactivity of the Amino and Hydroxyl Functional Groups

The amino (-NH2) and hydroxyl (-CH2OH) groups are the primary sites for nucleophilic reactions and are often protected during multi-step syntheses to ensure selective transformations at other parts of the molecule.

The primary amine is a potent nucleophile, readily participating in reactions to form amides, carbamates, and substituted amines. A critical application of this reactivity is in the synthesis of nucleoside analogues, where the amino group is reacted with a halogenated pyrimidine (B1678525) or purine (B94841) base. For instance, the (1S,4R)-amino alcohol can be coupled with 4,6-dichloro-2,5-diformamidopyrimidine in the presence of a base like sodium carbonate. google.com This reaction forms a new carbon-nitrogen bond, establishing the core structure of carbocyclic nucleosides. google.comgoogle.com

Protecting group chemistry is fundamental when manipulating this compound. The amino group is commonly protected as a tert-butoxycarbonyl (Boc) carbamate (B1207046). This is achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)2O. The Boc group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions, such as with dilute hydrochloric acid, to regenerate the free amine. ijcpa.in This strategy is integral to synthetic routes originating from protected lactam precursors. ijcpa.in

The primary hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification. For example, it can be converted to an ester by reacting with an acid halide or anhydride. google.com While less commonly the initial site of reaction in many documented syntheses, its modification is a key strategy for creating diverse derivatives.

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Amino (-NH2) | N-Alkylation / Nucleophilic Substitution | Halogenated Pyrimidine (e.g., 4,6-dichloropyrimidine) | Substituted Aminopyrimidine |

| Amino (-NH2) | Boc Protection | Di-tert-butyl dicarbonate ((Boc)2O) | Boc-protected Amine (Carbamate) |

| Boc-protected Amine | Deprotection | Dilute Hydrochloric Acid (HCl) | Primary Amine Hydrochloride |

| Hydroxyl (-OH) | Esterification | Acid Halide or Anhydride | Ester |

Cyclopentene (B43876) Ring Modifications and Functionalization

The carbon-carbon double bond in the cyclopentene ring provides another avenue for extensive functionalization through various addition reactions. While the amino and hydroxyl groups are often the primary focus, modifying the ring can introduce new stereocenters and functional groups, significantly altering the molecule's properties.

Common transformations for an alkene include:

Hydrogenation: Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, can reduce the double bond to yield the corresponding saturated (4-aminocyclopentyl)methanol. This removes the rigidity of the double bond and creates a flexible cyclopentane (B165970) ring.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would form an epoxide across the double bond. This strained three-membered ring is a versatile intermediate that can be opened by various nucleophiles to introduce substituents in a stereocontrolled manner.

Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under cold, dilute conditions. This would result in the formation of a (4-aminocyclopentane-1,2,3-triyl)trimethanol derivative, adding significant hydrophilicity and new chiral centers.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond would yield a dihalogenated cyclopentane derivative, providing handles for subsequent substitution or elimination reactions.

These modifications are fundamental in synthetic chemistry for creating analogues and exploring structure-activity relationships, although specific examples for (4-aminocyclopent-2-en-1-yl)methanol itself are not extensively detailed in readily available literature. acs.org

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Hydrogenation | H2, Pd/C | Alkane (saturated ring) |

| Epoxidation | mCPBA | Epoxide |

| Dihydroxylation | OsO4 or cold, dilute KMnO4 | cis-Diol |

| Halogenation | Br2 or Cl2 | trans-Dihalide |

Regioselective and Stereoselective Derivatization

Control over regioselectivity (which site reacts) and stereoselectivity (which stereoisomer is formed) is paramount in the synthesis of chiral molecules. masterorganicchemistry.commdpi.com For this compound, which exists as enantiomers ((1S,4R) and (1R,4S)), these principles are critical. ijcpa.innih.gov

Stereoselective Synthesis: The most common approach to obtaining a single enantiomer is to begin the synthesis from a chiral precursor. The synthesis of this compound often starts from the resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam. ijcpa.in Once the desired lactam enantiomer is isolated, subsequent reactions, such as reduction with sodium borohydride (B1222165), proceed with the stereochemistry controlled by the existing chiral centers of the starting material. ijcpa.in

Resolution of Racemates: An alternative strategy is to synthesize the racemic mixture of the amino alcohol and then separate the enantiomers.

Chemical Resolution: This can be achieved by reacting the racemic amine with a chiral resolving agent, such as an optically active carboxylic acid (e.g., dibenzoyl-D-tartaric acid). google.com This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Enzymatic Resolution: Enzymes, particularly lipases, are highly effective at differentiating between enantiomers. researchgate.net In a process called kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other unreacted. For example, a lipase (B570770) could be used to selectively acylate the hydroxyl group or the amino group of one enantiomer. researchgate.netmdpi.com The resulting acylated product and the unreacted amino alcohol can then be separated. This method is noted for its high selectivity and environmentally benign conditions. google.comnih.gov

| Strategy | Description | Example |

|---|---|---|

| Stereoselective Synthesis | Using a chiral starting material to direct the stereochemical outcome of subsequent reactions. | Reduction of an enantiopure Vince Lactam derivative. ijcpa.in |

| Chemical Resolution | Separation of enantiomers via formation of separable diastereomeric derivatives. | Formation of diastereomeric salts with dibenzoyl-D-tartaric acid. google.com |

| Enzymatic Kinetic Resolution | Using an enzyme to selectively react with one enantiomer in a racemic mixture. | Lipase-catalyzed selective acylation of one enantiomer. researchgate.netgoogle.com |

Exploration of Reaction Mechanisms Involving this compound

The reactions of this compound generally follow well-established organic chemistry mechanisms.

Nucleophilic Substitution: The reaction of the amino group with a dichloropyrimidine derivative is a classic example of nucleophilic aromatic substitution (SNAr) or a related addition-elimination pathway. The amine acts as the nucleophile, attacking the electron-deficient pyrimidine ring at a carbon bearing a chlorine atom (a good leaving group). The presence of electron-withdrawing groups on the ring facilitates this attack.

Amide/Lactam Reduction: The synthesis of the title compound from a lactam precursor involves reduction with sodium borohydride (NaBH4). ijcpa.in While NaBH4 is typically not strong enough to reduce amides, certain conditions or structural features can enable this transformation. The mechanism may involve the in-situ generation of more reactive borane (B79455) species or activation of the amide carbonyl group, making it more susceptible to hydride attack. ijcpa.in

Boc-Protection/Deprotection: The mechanism for Boc protection involves the nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate releases tert-butanol, carbon dioxide, and the stable Boc-protected amine. The deprotection mechanism is acid-catalyzed. A proton attacks the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene. The resulting carbamic acid is unstable and decomposes to release carbon dioxide and the protonated amine. ijcpa.in

Enzymatic Reactions: In enzymatic resolutions, the stereoselectivity arises from the three-dimensional structure of the enzyme's active site. mdpi.com The enzyme binds the substrate in a specific orientation. For a lipase-catalyzed acylation, only one enantiomer can fit into the active site in a way that places its hydroxyl or amino group in the correct proximity and orientation to the catalytic residues and the acyl donor, allowing the reaction to proceed efficiently. acs.org The other enantiomer binds non-productively or not at all, leading to its recovery in an unreacted state.

Applications of 4 Aminocyclopent 2 En 1 Yl Methanol in Complex Molecule Synthesis

Utilization as a Key Intermediate in Organic Synthesis

(4-Aminocyclopent-2-en-1-yl)methanol serves as a pivotal intermediate in the synthesis of numerous complex organic molecules, most notably in the production of carbocyclic nucleoside analogues. researchgate.netnih.gov These analogues are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the furanose sugar moiety. This structural modification often imparts enhanced metabolic stability and can lead to potent biological activity.

The compound's utility is exemplified by its role in the synthesis of Abacavir, a potent antiviral agent used in the treatment of HIV. ijcpa.inscbt.com The specific enantiomer, (1S,4R)-4-Amino-2-cyclopentene-1-methanol, is a key raw material in the manufacturing process of Abacavir Sulphate. ijcpa.in The cis-relationship between the amino and hydroxymethyl groups on the cyclopentene (B43876) ring is a critical structural feature that is carried through the synthetic sequence to the final drug molecule. The synthesis of these crucial intermediates often starts from inexpensive and readily available materials, highlighting their importance in creating efficient pathways to valuable pharmaceutical compounds. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Synonyms | 4-Amino-2-cyclopentene-1-methanol |

| Key Application | Intermediate in carbocyclic nucleoside synthesis |

Strategies for Incorporating the Cyclopentenol Moiety into Target Structures

Several synthetic strategies have been developed to efficiently prepare and incorporate the this compound moiety into larger, more complex target structures. A common approach begins with cyclopentadiene (B3395910) and employs a series of strategic reactions to install the required functional groups with the correct stereochemistry. researchgate.netnih.gov

Key synthetic transformations include:

Hetero Diels-Alder Reaction: This cycloaddition reaction is often used in the initial steps to form the bicyclic framework from which the cyclopentene ring is derived. researchgate.net

Aza-Claisen Rearrangement: This rearrangement reaction is instrumental in establishing the stereochemistry of the amino group on the cyclopentene ring. researchgate.netnih.gov

Enantiomeric Resolution: Since the biological activity of the final products is often dependent on a specific enantiomer, methods to separate racemic mixtures are crucial. This can be achieved through fractional crystallization of diastereomeric salts formed with an optically active carboxylic acid, such as D-tartaric acid, or through enzymatic resolution. scbt.comgoogle.com

Protecting Group Chemistry: To prevent unwanted side reactions during the synthesis, the amino group is often protected, for instance as a tert-butyl carbamate (B1207046) (Boc-protected). This protecting group is later removed, typically via acid hydrolysis, to reveal the free amine for subsequent coupling reactions. ijcpa.in

These methods provide chemists with a robust toolbox to construct the desired carbocyclic core, which can then be coupled with various heterocyclic bases in palladium(0)-catalyzed reactions to form the target carbocyclic nucleosides. researchgate.net

Precursor in the Synthesis of Diverse Scaffold Types

The cyclopentane (B165970) framework of this compound serves as an excellent platform for generating molecular diversity. scbt.comcymitquimica.com The sp³-rich, non-planar structure of the cyclopentane ring is a desirable feature in medicinal chemistry as it allows for the exploration of three-dimensional chemical space, which can lead to improved binding affinity and selectivity for biological targets. rsc.org

This compound is a precursor to a variety of scaffold types, primarily centered around carbocyclic nucleoside analogues. By modifying the heterocyclic base that is coupled to the aminocyclopentenol core, a wide range of purine (B94841) and pyrimidine (B1678525) derivatives can be synthesized. google.com For example, it is a precursor for the synthesis of 6-substituted purine carbocyclic nucleosides, which have been investigated for their potential in treating HIV and HBV infections. google.com The ability to use this single intermediate to access a library of structurally related but distinct compounds makes it a valuable tool in drug discovery and development. rsc.org The stereochemically defined attachment points for substituents on the aminocyclopentenol scaffold allow for the systematic variation of the final molecules, facilitating the exploration of structure-activity relationships. rsc.org

Table 2: Examples of Complex Molecules Synthesized from this compound

| Precursor | Synthesized Molecule Class | Specific Example | Therapeutic Area |

|---|---|---|---|

| (1S,4R)-4-Amino-2-cyclopentene-1-methanol | Carbocyclic Nucleoside Analogues | Abacavir | Antiviral (HIV) |

Enzymatic Transformations Involving 4 Aminocyclopent 2 En 1 Yl Methanol

(4-Aminocyclopent-2-en-1-yl)methanol as a Substrate in Biocatalytic Reactions

This compound, particularly in its N-protected forms, serves as a viable substrate for biocatalytic kinetic resolutions. Research has demonstrated that lipases are effective catalysts for the enantioselective acetylation of racemic N-protected cis-4-aminocyclopent-2-en-1-ols. In these reactions, the enzyme selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol, thereby allowing for their separation.

A key study investigated the enzymatic acetylation of various N-protected derivatives of (±)-cis-4-aminocyclopent-2-en-1-ol. acs.org The choice of the N-protecting group was found to significantly influence the efficiency and selectivity of the resolution. For instance, substrates with benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups were successfully resolved using lipase (B570770) from Pseudomonas cepacia (lipase PS). acs.org The reactions were typically carried out in an organic solvent such as tetrahydrofuran (B95107) (THF) using an acyl donor like vinyl acetate (B1210297). acs.org

The enzymatic process demonstrated high enantioselectivity for the (+)-enantiomer of the protected aminocyclopentenol, which was preferentially acetylated by the lipase. acs.org This selective transformation allows for the isolation of the unreacted (-)-enantiomer with high enantiomeric excess (ee). acs.org The results from the enzymatic acetylation of different N-protected substrates are summarized in the table below. acs.org

| Substrate (N-Protecting Group) | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (%) |

| Cbz | Lipase PS (Amano) | Vinyl Acetate | THF | 24 | 54 | >99 |

| Boc | Lipase PS (Amano) | Vinyl Acetate | THF | 24 | 51 | 96 |

| Diphthalimido | Lipase PS (Amano) | Vinyl Acetate | THF | 72 | 47 | 81 |

Data sourced from The Journal of Organic Chemistry, 1998, 63, 10, 3357-3363. acs.org

Enzyme-Catalyzed Derivatization and Functionalization

Enzyme-catalyzed reactions provide a mild and selective method for the derivatization of this compound and its analogues. Besides the acylation of the alcohol, the reverse reaction, the hydrolysis of the corresponding acetate, can also be employed for kinetic resolution. This complementary approach allows for the isolation of the other enantiomer in high optical purity.

In the context of resolving N-protected cis-4-aminocyclopent-2-en-1-ol derivatives, the enzymatic hydrolysis of the corresponding racemic acetates has been explored. acs.org Using lipase PS in a phosphate (B84403) buffer, the enzyme selectively hydrolyzes the acetate of one enantiomer, yielding the optically active alcohol, while leaving the other enantiomeric acetate unreacted. acs.org

This strategy was particularly effective for the N-Boc protected substrate. The lipase selectively hydrolyzed the (+)-acetate, affording the (+)-alcohol and leaving the (-)-acetate with high enantiomeric excess. acs.org This demonstrates the versatility of lipases in catalyzing both the forward (acetylation) and reverse (hydrolysis) reactions with predictable stereopreference, a valuable tool for accessing both enantiomers of a chiral compound. acs.org The findings from the enzymatic hydrolysis are detailed in the table below. acs.org

| Substrate (N-Protecting Group) | Enzyme | Solvent System | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Acetate (%) |

| Cbz-acetate | Lipase PS (Amano) | Phosphate Buffer | 48 | 45 | 78 |

| Boc-acetate | Lipase PS (Amano) | Phosphate Buffer | 48 | 51 | 98 |

Data sourced from The Journal of Organic Chemistry, 1998, 63, 10, 3357-3363. acs.org

Elucidation of Enzymatic Mechanisms with this compound

While studies using this compound have primarily focused on its synthetic applications, the results of its enzymatic resolution provide insights into the mechanism of the enzymes employed, particularly lipases. Lipases, such as the one from Pseudomonas cepacia, are serine hydrolases. Their catalytic activity relies on a catalytic triad (B1167595) in the active site, typically composed of serine, histidine, and aspartic acid residues.

The mechanism of lipase-catalyzed acylation involves the activation of the serine hydroxyl group by the histidine-aspartate pair, which then performs a nucleophilic attack on the carbonyl group of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses to form an acyl-enzyme intermediate, releasing vinyl alcohol (which tautomerizes to acetaldehyde). The acyl group is then transferred to the incoming nucleophile, in this case, the hydroxyl group of this compound.

Analytical Characterization of 4 Aminocyclopent 2 En 1 Yl Methanol and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, HPLC, LC-MS, UPLC)

A combination of spectroscopic techniques is utilized to elucidate and confirm the molecular structure of (4-Aminocyclopent-2-en-1-yl)methanol and its derivatives. These methods provide detailed information about the connectivity of atoms, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a derivative, specific signals corresponding to the olefinic protons of the cyclopentene (B43876) ring, the methine protons at the stereocenters, and the protons of the methylene (B1212753) and hydroxymethyl groups can be observed and assigned. For instance, in a derivative such as (±)-cis-4-[(2-Amino-4-chloro-5-formamido-6-pyrimidinyl)amino]-2-cyclopentene-1-methanol, characteristic proton signals have been reported.

Table 1: Illustrative ¹H NMR Spectral Data for a Derivative of this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| CH₂ (cyclopentene) | 1.63 and 2.61 | m |

| 1'-H | 2.87 | m |

| CH₂OH | 3.44 | d |

| CH-N | 5.44 | m |

| =CH | 5.89 | m |

| =CH | 6.14 | m |

| NH₂ | 6.82 | br s |

| 8-H (purine) | 8.02 | s |

Note: Data corresponds to a derivative and is provided for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are powerful tools for the analysis of this compound, which acts as a precursor to nucleoside analogues. nih.gov These techniques are invaluable for verifying the molecular weight of the compound and its derivatives. The mass spectrometer provides a mass-to-charge ratio (m/z) that corresponds to the molecular ion, confirming the elemental composition. LC-MS is also instrumental in identifying and quantifying impurities generated during synthesis. nih.gov For nucleoside analysis in general, a C18 column is often used with a binary solvent gradient, such as water and acetonitrile (B52724) with a formic acid modifier, to achieve separation before detection by MS/MS. nih.gov

Chromatographic Methods for Purity and Isomeric Analysis (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity and, crucially, the isomeric composition of this compound. Due to the presence of stereocenters, the compound can exist as different enantiomers and diastereomers, each potentially having distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the enantiomers of this compound. The separation of the desired (1S,4R) isomer from its undesired (1R,4S) enantiomer is a critical quality control step in the synthesis of drugs like Abacavir. ijcpa.in A specific and validated reverse-phase enantioselective HPLC method has been developed for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. ijcpa.in Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used for the chiral separation of various amine-containing compounds. yakhak.org

A reported method for the resolution of the enantiomers of 4-Aminocyclopent-2-en-1-yl Methanol HCl employs a crown ether-based CSP. ijcpa.in The specific conditions are detailed in the table below.

Table 2: Chiral HPLC Method for the Enantiomeric Separation of 4-Aminocyclopent-2-en-1-yl Methanol HCl ijcpa.in

| Parameter | Condition |

|---|---|

| Column | Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm) |

| Mobile Phase | 50mM Sodium Perchlorate (B79767), pH adjusted to 2.0 with perchloric acid |

| Flow Rate | Not specified |

| Detection | Not specified |

| Resolution (Rs) | > 2.0 |

This method was validated according to ICH guidelines for limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, and accuracy, demonstrating its suitability for quality control. ijcpa.in

Advanced Methods for Stereochemical Assignment

The definitive assignment of the absolute and relative stereochemistry of this compound and its derivatives requires advanced analytical techniques.

X-ray Crystallography stands as the gold standard for determining the three-dimensional structure of crystalline compounds. The absolute configuration of the enantiomers of this compound has been unequivocally established through the X-ray crystallographic analysis of a diastereomeric salt. google.com By forming a salt with a known chiral counter-ion, such as dibenzoyl-D-tartaric acid, the absolute stereochemistry of the amine can be determined from the crystal structure of the resulting salt. google.com

Advanced NMR Techniques , such as 2D NMR experiments, are also powerful for determining the relative stereochemistry of cyclic compounds. For substituted cyclopentane (B165970) derivatives, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is particularly informative. NOE correlations are observed between protons that are close in space, regardless of their bonding connectivity. For cis and trans isomers on a cyclopentene ring, the presence or absence of specific NOE cross-peaks can distinguish between them. For example, in a cis-isomer, NOE signals would be expected between protons on the same face of the ring, whereas these would be absent in the trans-isomer. This technique has been successfully applied to confirm the stereochemistry of related substituted cyclopentane structures.

Computational Chemistry and Theoretical Studies of 4 Aminocyclopent 2 En 1 Yl Methanol

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes shape in response to its environment.

Research Approach: A typical study would begin by using molecular mechanics force fields to perform a systematic or stochastic conformational search to identify potential low-energy structures. These initial structures would then be subjected to MD simulations. The simulations could be run in a vacuum or, more realistically, in the presence of an explicit solvent like water to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory would be analyzed to determine the most populated conformational states and the energy barriers between them.

Expected Data and Findings: The primary outputs of such a study would be the identification of the most stable conformers and the relative populations of each. This data is often presented in terms of potential energy surfaces and Ramachandran-like plots for dihedral angles.

Table 1: Illustrative Data from a Hypothetical Conformational Analysis of (4-Aminocyclopent-2-en-1-yl)methanol This table is for illustrative purposes to show the type of data that would be generated from a computational study. The values are not based on actual research data.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°)(H-C1-Cα-O) | Key Dihedral Angle 2 (°)(H-C4-N-H) | Predicted Population (%) |

| Conf-01 | 0.00 | -65.2 | 175.4 | 45.3 |

| Conf-02 | 0.85 | 178.1 | 60.1 | 25.1 |

| Conf-03 | 1.50 | 58.9 | -62.3 | 15.5 |

| Conf-04 | 2.10 | -68.4 | -61.8 | 14.1 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide deep insights into the electronic structure of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate a wide range of molecular properties, including orbital energies, charge distributions, and reactivity indices. mdpi.com

Research Approach: For this compound, quantum chemical calculations would be performed on the stable conformers identified through conformational analysis. The calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting how the molecule will interact with other reagents.

Expected Data and Findings: This analysis would yield fundamental electronic properties that govern the molecule's reactivity. For instance, the amino group is expected to be a primary site for nucleophilic attack, while the hydroxyl proton could be acidic. The double bond in the cyclopentene (B43876) ring represents another region of high electron density susceptible to electrophilic addition.

Table 2: Illustrative Data from a Hypothetical DFT Calculation on this compound This table is for illustrative purposes to show the type of data that would be generated from a computational study. The values are not based on actual research data.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and electronic transitions |

| Dipole Moment | 2.5 Debye | Indicates overall molecular polarity |

| Mulliken Charge on N | -0.85 e | Confirms the nucleophilic character of the amino group |

| Mulliken Charge on O | -0.70 e | Confirms the electronegative character of the hydroxyl oxygen |

In Silico Predictions for Novel Transformations

In silico (computer-based) methods can be used to predict the potential chemical reactions that a molecule might undergo. By calculating the activation energies and reaction energies for various potential pathways, computational chemists can identify the most thermodynamically and kinetically favorable transformations.

Research Approach: To predict novel transformations for this compound, researchers would model its reactions with various common reagents. For example, the reaction profile for acylation at the amino group, oxidation of the alcohol, or addition reactions across the double bond could be calculated. By locating the transition state structures for each proposed reaction, the energy barrier (activation energy) can be determined. A lower activation energy implies a faster reaction rate.

Expected Data and Findings: The results would provide a theoretical basis for designing new synthetic routes involving this compound. It could guide experimental chemists by predicting which reactions are most likely to succeed and under what conditions. For example, calculations might show whether the amino group or the hydroxyl group is more likely to react with an electrophile, or predict the stereochemical outcome of a reaction at the double bond. This predictive power is a cornerstone of modern chemical research, enabling more efficient and targeted synthesis efforts.

Future Perspectives and Emerging Research Avenues for 4 Aminocyclopent 2 En 1 Yl Methanol

Innovations in Asymmetric Synthesis of (4-Aminocyclopent-2-en-1-yl)methanol

The biological activity of carbocyclic nucleosides is critically dependent on their stereochemistry, making the enantioselective synthesis of this compound a paramount objective. Future innovations are anticipated to move beyond classical resolution methods towards more elegant and efficient asymmetric catalytic approaches.

Chemoenzymatic methods have shown considerable promise in this area. The use of enzymes, particularly lipases, for the asymmetric hydrolysis of meso-diacetates or the esterification of racemic alcohols offers a powerful strategy for obtaining enantiomerically pure cyclopentene (B43876) derivatives. acs.orgrsc.org For instance, lipases can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. This approach has been successfully applied to resolve racemic 4-hydroxycyclopent-2-enylmethanol derivatives, which are structurally related to the target compound. rsc.org Future research will likely focus on identifying or engineering novel enzymes with enhanced substrate specificity and activity for the direct resolution of this compound or its precursors.

Furthermore, the development of novel chiral catalysts for asymmetric transformations represents a significant research frontier. This includes the design of transition-metal catalysts and organocatalysts capable of effecting enantioselective reactions to construct the chiral cyclopentene core. These methods aim to establish the desired stereochemistry early in the synthetic sequence, avoiding the need for resolution steps which are inherently limited to a 50% theoretical yield for the desired enantiomer.

Expanding the Scope of its Application in Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to the synthesis of complex molecules. The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, along with a reactive double bond, makes it an ideal candidate for participation in such transformations.

Emerging research is exploring the use of cyclopentene derivatives in a variety of cascade reactions, including Michael addition/aldol (B89426) condensation sequences and palladium-catalyzed tandem reactions. rsc.orgrsc.org While direct examples involving this compound are still nascent, its structural motifs suggest significant potential. For instance, the amino group could initiate a cascade by acting as a nucleophile, followed by intramolecular reactions involving the hydroxyl group or the double bond to rapidly build molecular complexity.

Future investigations will likely focus on designing novel cascade sequences that leverage the unique reactivity of the this compound scaffold. This could lead to the efficient synthesis of novel polycyclic structures with potential biological activity, expanding the chemical space accessible from this versatile building block.

Development of Sustainable Synthetic Routes for this compound

The pharmaceutical industry is increasingly prioritizing the development of sustainable and environmentally friendly manufacturing processes. For a key intermediate like this compound, this translates to a focus on green chemistry principles, including the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

A significant avenue for sustainable synthesis lies in the application of biocatalysis. As mentioned in the context of asymmetric synthesis, enzymes can operate under mild, aqueous conditions, offering a green alternative to traditional chemical reagents. tandfonline.commdpi.com Biocatalytic approaches, such as the use of transaminases for the introduction of the amino group, could significantly improve the environmental footprint of the synthesis. entrechem.com

Moreover, the development of synthetic routes that utilize greener solvents is a key area of research. thieme-connect.com Traditional organic solvents contribute significantly to the environmental impact of chemical processes. Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis of this compound and its derivatives is an active area of investigation. A comprehensive assessment of the sustainability of existing and new synthetic routes, using metrics such as the E-factor (Environmental factor), will be crucial in guiding the development of truly green processes. rsc.org

Potential for Functional Material Design based on the this compound Scaffold

Beyond its role in medicinal chemistry, the unique structural features of this compound make it an attractive scaffold for the design of novel functional materials. The presence of primary amino and hydroxyl groups provides reactive handles for polymerization or for grafting onto surfaces.

One promising area is the development of functional polymers. The cyclopentene ring can participate in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties. rsc.orgacs.org The amino and hydroxyl groups on the this compound monomer could be used to introduce specific functionalities along the polymer backbone, leading to materials with applications in areas such as drug delivery, catalysis, or as stimuli-responsive materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.